N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S/c1-20-16-7-3-6-14(16)15(19-20)12-21(11-13-5-4-10-28-13)17(24)22-8-9-23(18(22)25)29(2,26)27/h4-5,10H,3,6-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTADMIBTIRNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)N4CCN(C4=O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antibacterial, anticancer, and other pharmacological effects.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Furan ring : Contributes to its reactivity and biological activity.
- Cyclopentapyrazole : Imparts unique pharmacological properties.
- Imidazolidine : Known for various biological effects including antimicrobial and anticancer activities.
Antibacterial Activity
Research indicates that compounds containing furan and pyrazole moieties often exhibit significant antibacterial properties. For instance:
- Furan derivatives have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- The specific compound may exhibit similar properties due to the presence of the furan ring, which has been associated with antibacterial activity in multiple studies.
Anticancer Activity
Compounds with imidazolidine structures have been evaluated for their anticancer potential. Notably:
- Studies have demonstrated that certain imidazolidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- The compound's ability to modify mitochondrial function may also play a role in its anticancer effects.
Research Findings
Several studies have highlighted the biological activities of related compounds, providing insights into the potential efficacy of this compound:
Case Study 1: Antibacterial Evaluation
In a comparative study, various furan derivatives were tested against bacterial strains. The compound demonstrated a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics like ciprofloxacin .
Case Study 2: Anticancer Screening
A series of experiments on HeLa cells indicated that derivatives similar to the compound can induce apoptosis through mitochondrial pathways. The specific mechanism involved mitochondrial membrane potential disruption leading to cell death .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Furan-Containing Analogues
Furan substituents are common in bioactive compounds. For instance, 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide () and α-glucosidase inhibitors () incorporate furan rings but lack the pyrazole-imidazolidine framework. The target compound’s furan-2-ylmethyl group may mimic monosaccharide motifs (as seen in α-glucosidase inhibitors), enabling competitive enzyme inhibition . However, its methyl substitution contrasts with carboxamide-functionalized furans in , which exhibit distinct electronic profiles and solubility .
Sulfonyl and Carboxamide Functional Groups
The methylsulfonyl group in the target compound is rare in the cited analogues. Sulfonyl moieties are known to enhance metabolic stability and hydrogen-bonding capacity compared to nitro or cyano groups in compounds like 1l ().
Data Table: Key Structural and Physical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
